molecular formula C6H13NO2 B3301844 (S)-3-aminohexanoic acid CAS No. 91298-66-7

(S)-3-aminohexanoic acid

Cat. No.: B3301844
CAS No.: 91298-66-7
M. Wt: 131.17 g/mol
InChI Key: YIJFIIXHVSHQEN-YFKPBYRVSA-N
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Description

(S)-3-aminohexanoic acid is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-aminohexanoic acid can be synthesized through several methods. One common approach involves the use of Grignard reagents. The Grignard reaction involves the formation of a carbon-carbon bond by reacting an alkyl or aryl magnesium halide with a carbonyl compound. In this case, the Grignard reagent reacts with a suitable precursor to form the desired amino acid .

Another method involves the hydrolysis of nitriles. This process includes the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound often involves the optimization of these synthetic routes to achieve higher yields and purity. The use of environmentally friendly reagents and solvents is also a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-aminohexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-3-aminohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active amino acids.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-aminohexanoic acid involves its interaction with specific molecular targets and pathways. As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-aminopentanoic acid
  • (S)-3-aminoheptanoic acid
  • (S)-3-aminobutanoic acid

Uniqueness

(S)-3-aminohexanoic acid is unique due to its specific chain length and chiral configuration.

Properties

IUPAC Name

(3S)-3-aminohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJFIIXHVSHQEN-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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